sideroxylonal A

説明

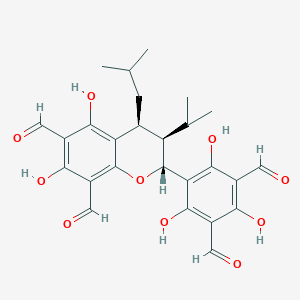

Sideroxylonal A is a formylated phloroglucinol compound found in the foliage of some eucalypt species . It has been identified as an effective marine antifouling agent and has shown antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacilus subtilis .

Synthesis Analysis

Sideroxylonal A has been identified in the leaves and flower buds of some species of the genus Eucalyptus . The extraction and quantification of sideroxylonals, including sideroxylonal A, have been described in a study . The yield of sideroxylonals was found to be exponential with time and showed an inflection at around 4 hours of extraction .

科学的研究の応用

Antibacterial Activity

Sideroxylonal A has been identified as having antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This makes it a potential candidate for use in antibacterial treatments .

Antifouling Agent

It is also an effective marine antifouling agent, which can be isolated from Eucalyptus jensenii . This application is particularly relevant for marine equipment and vessels to prevent the accumulation of organisms on surfaces .

Influence on Foraging Behavior

Research has shown that sideroxylonal A influences the foraging behavior of animals like possums, who decrease their intake and feeding rate with increasing sideroxylonal concentrations .

Industrial Uses

Sideroxylonal has potential industrial uses, particularly from oil mallee eucalypts like Eucalyptus loxophleba . It could be valuable for companies involved in natural bioactive chemicals .

Interaction with Insects

The compound affects the feeding of insects such as the steelblue sawfly, Perga affinis , with most of the sideroxylonal-A ingested being stored in the insect’s diverticulum .

作用機序

Target of Action

Sideroxylonal A, a formylated phloroglucinol compound, has been found to exhibit antibacterial activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis . These bacteria are the primary targets of sideroxylonal A.

Mode of Action

The compound’s antibacterial properties suggest that it likely interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication, thereby inhibiting bacterial growth .

Biochemical Pathways

Sideroxylonal A is a part of the terpenes, which originate from two different biosynthetic pathways: the mevalonic acid (MVA) pathway localized in the cytoplasm and the deoxyxylulose phosphate/methylerythritol (DOXP/MEP) pathway localized in the plastids . The exact biochemical pathways affected by sideroxylonal A in its bacterial targets remain to be elucidated.

Pharmacokinetics

It’s known that sideroxylonal a can be efficiently isolated from the leaves of eucalyptus loxophleba

Result of Action

The primary result of sideroxylonal A’s action is the suppression of the growth of its bacterial targets, Staphylococcus aureus and Bacillus subtilis . This antibacterial activity makes sideroxylonal A an effective agent against these Gram-positive bacteria.

Action Environment

The production of sideroxylonal A can be influenced by environmental factors. For instance, genetic and environmental contributions can lead to variation in sideroxylonal A concentrations in Eucalyptus tricarpa . Furthermore, sideroxylonal A has been found to be a potent antifouling agent, suggesting that it may be particularly effective in marine environments .

特性

IUPAC Name |

(2R,3R,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQDMQGEKNBIPF-FLFOAQQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

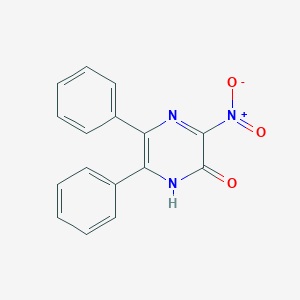

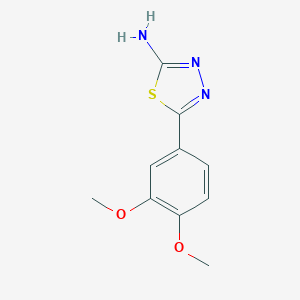

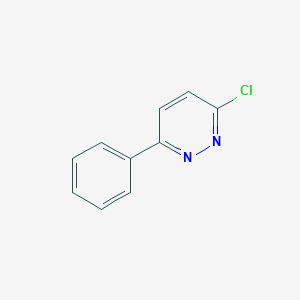

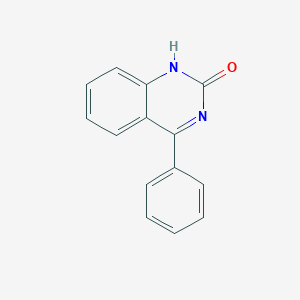

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

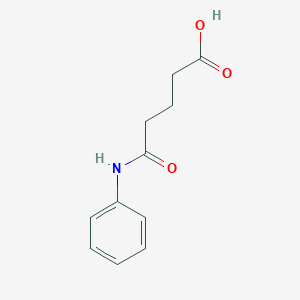

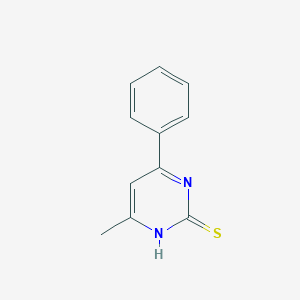

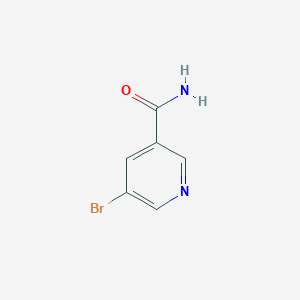

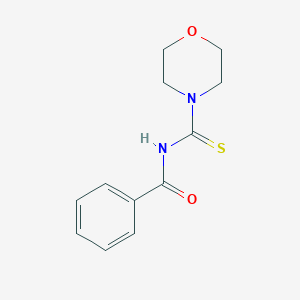

Feasible Synthetic Routes

Q & A

Q1: What is sideroxylonal A and where is it found?

A1: Sideroxylonal A is a secondary metabolite belonging to the formylated phloroglucinol (FPC) class. It is primarily found in the leaves of certain Eucalyptus species. [, , , ]

Q2: Why is sideroxylonal A important in the context of plant-herbivore interactions?

A2: Sideroxylonal A acts as a potent feeding deterrent for various mammalian herbivores, including koalas (Phascolarctos cinereus) and common brushtail possums (Trichosurus vulpecula). [, , , ] Its presence significantly influences the palatability of Eucalyptus leaves to these animals. [, ]

Q3: How does the concentration of sideroxylonal A in Eucalyptus foliage vary?

A3: Sideroxylonal A concentrations exhibit significant variation both spatially and temporally. Factors influencing this variation include:

- Interspecific variation: Different Eucalyptus species naturally produce varying levels of sideroxylonal A. [, ]

- Intraspecific variation: Even within the same species, individual trees can exhibit significant differences in sideroxylonal A concentration due to genetic factors. [, , , ]

- Environmental factors: Factors like light exposure, nutrient availability, and temperature can impact sideroxylonal A production in Eucalyptus trees. [, , , ]

- Ontogenetic variation: The concentration of sideroxylonal A changes as the Eucalyptus tree matures. Typically, younger leaves and juvenile foliage tend to have higher concentrations than older leaves and adult foliage. [, , ]

Q4: Are there any known ecological consequences of this variation in sideroxylonal A concentration?

A4: Yes, the variability in sideroxylonal A levels contributes to:

- Habitat patchiness: For herbivores like koalas and possums, this variation creates a mosaic of palatable and less palatable trees within their feeding range. This forces them to make foraging decisions based on leaf chemistry. [, , ]

- Differential herbivore pressure: The spatial and temporal variation in sideroxylonal A likely contributes to the evolution of plant resistance and influences the selective pressure exerted by herbivores on Eucalyptus populations. [, , ]

Q5: What is the molecular formula and weight of sideroxylonal A?

A5: The molecular formula of sideroxylonal A is C23H26O9 and its molecular weight is 446.45 g/mol. [, ]

Q6: What spectroscopic techniques are used to characterize sideroxylonal A?

A6: Researchers primarily employ nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry (MS) for structural elucidation and confirmation of sideroxylonal A. [, ]

Q7: What analytical methods are commonly used to quantify sideroxylonal A in Eucalyptus foliage?

A7: High-performance liquid chromatography (HPLC) is the preferred method for quantifying sideroxylonal A. [, ] Different extraction methods have been explored to optimize recovery, including Soxhlet extraction and sonication. [, ]

Q8: How stable is sideroxylonal A under different storage conditions?

A8: Sideroxylonal A is susceptible to degradation under certain conditions. Factors affecting its stability include:

- Temperature: Oven-drying at elevated temperatures (e.g., 40°C) results in significant loss of sideroxylonal A compared to freeze-drying. []

- Storage time: Prolonged storage of dry, ground Eucalyptus leaf at room temperature leads to a gradual decline in sideroxylonal A content. []

- Solvent: Storage in mobile phase (used in HPLC) can also lead to slow deterioration of sideroxylonal A over time. []

Q9: Does sideroxylonal A possess any biological activities beyond herbivore deterrence?

A9: Research suggests that sideroxylonal A exhibits additional biological activities, including:* Antioxidant activity: Sideroxylonal A may play a role in protecting Eucalyptus leaves against oxidative stress induced by environmental factors like chilling. [] * Antifouling activity: Studies have demonstrated the potent ability of sideroxylonal A to inhibit the attachment of blue mussels (Mytilus edulis galloprovincialis), suggesting its potential use as an environmentally friendly antifouling agent. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)